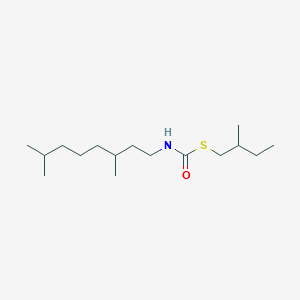
1-Vinylcyclohexyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinylcyclohexyl carbamate is an organic compound with the molecular formula C9H15NO2. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its unique structure, where a vinyl group (CH2=CH-) is attached to a cyclohexyl ring, which is further bonded to a carbamate group. The compound has various applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Vinylcyclohexyl carbamate can be synthesized through several methods. One common approach involves the reaction of 1-vinylcyclohexanol with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product.
Another method involves the direct utilization of carbon dioxide and amines. This approach is environmentally friendly and avoids the use of toxic reagents. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene and proceeds under mild conditions, providing the carbamate in good yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of alkyl isocyanates with alcohols. This method is efficient but requires careful handling of the highly toxic isocyanates. Alternatively, the reaction of alkyl chloroformates with amines is also employed, generating stoichiometric amounts of hydrochloric acid as a byproduct .
Analyse Chemischer Reaktionen
Types of Reactions
1-Vinylcyclohexyl carbamate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogens like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted products.
Wissenschaftliche Forschungsanwendungen
1-Vinylcyclohexyl carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-vinylcyclohexyl carbamate involves its interaction with various molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
1-Vinylcyclohexyl carbamate can be compared with other carbamate derivatives such as:
- 1-Vinylcyclohexanol carbamate
- Cyclohexyl carbamate
- Vinyl carbamate
Uniqueness
This compound is unique due to its vinyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Similar Compounds
- Cyclohexyl carbamate : Lacks the vinyl group, making it less reactive in certain chemical transformations.
- Vinyl carbamate : Does not have the cyclohexyl ring, resulting in different steric and electronic properties.
Eigenschaften
CAS-Nummer |
64011-67-2 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(1-ethenylcyclohexyl) carbamate |
InChI |
InChI=1S/C9H15NO2/c1-2-9(12-8(10)11)6-4-3-5-7-9/h2H,1,3-7H2,(H2,10,11) |
InChI-Schlüssel |
SVSIFZJMVIMMEX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCCCC1)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
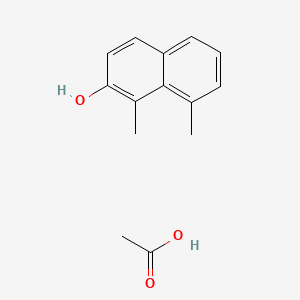
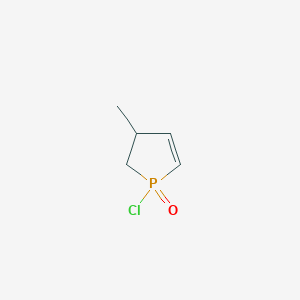
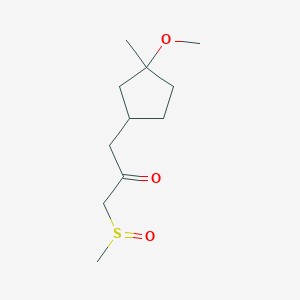

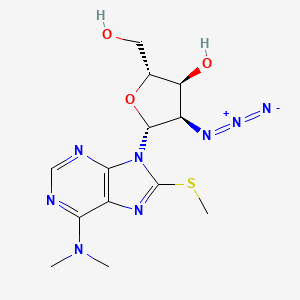
![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)
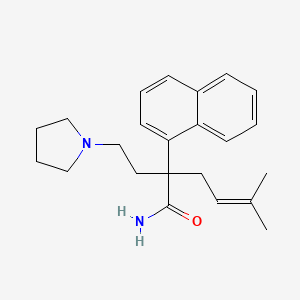


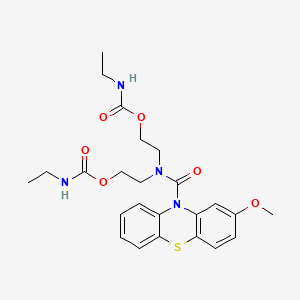
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
